5-Fluoro-2-iodo-4-nitrobenzonitrile
Description
Significance of Functionalized Aromatic Systems as Synthetic Precursors
Functionalized aromatic systems are foundational to modern organic synthesis, serving as the core scaffolds for a multitude of valuable products. nih.gov Their rigid structures and the ability to introduce a variety of substituents allow for the precise tuning of electronic, physical, and biological properties. acs.org In the realm of medicinal chemistry, aromatic rings are ubiquitous, with at least one being present in the vast majority of small-molecule drugs. nih.gov They act as key recognition elements, interacting with biological targets such as enzymes and receptors. The strategic functionalization of these aromatic systems is a cornerstone of drug design, enabling the optimization of a compound's potency, selectivity, and pharmacokinetic profile. acs.org These functionalized systems are not merely final products but are crucial as "building blocks" for constructing more intricate three-dimensional molecules, which is a key strategy for advancing drug discovery. bldpharm.comed.ac.uk
Overview of Halogenated and Nitro-Substituted Benzonitriles as Key Intermediates
Within the broader category of functionalized aromatics, halogenated and nitro-substituted benzonitriles are particularly significant as synthetic intermediates. The presence of halogens (F, Cl, Br, I) and nitro groups (–NO₂) on a benzonitrile (B105546) framework creates a highly activated system ripe for diverse chemical transformations.
Halogens serve as versatile handles for a variety of reactions. Fluorine, due to its high electronegativity, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), where it acts as an excellent leaving group. nih.govdoubtnut.com The heavier halogens, particularly iodine and bromine, are prized for their ability to participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.netresearchgate.net These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The nitro group is a strong electron-withdrawing group, which significantly acidifies the aromatic ring protons and powerfully activates it for SNAr reactions. researchgate.netmdpi.com Furthermore, the nitro group itself can be transformed into other valuable functional groups. Its reduction provides access to anilines, which are precursors to a vast array of heterocyclic compounds and other functionalities. researchgate.net Recent advancements have even demonstrated that nitroarenes can participate directly in cross-coupling reactions, serving as alternatives to aryl halides. mdpi.com
The combination of halogens and nitro groups on a benzonitrile core, therefore, yields a multifunctional scaffold where different positions can be addressed selectively, making such compounds highly sought-after intermediates in multi-step syntheses. nih.gov
Structural and Electronic Characteristics of 5-Fluoro-2-iodo-4-nitrobenzonitrile within the Context of Aromatic Systems
This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups that dictate its reactivity. The electronic nature of the benzene (B151609) ring is heavily influenced by the cumulative inductive and resonance effects of its four distinct substituents: fluoro (–F), iodo (–I), nitro (–NO₂), and cyano (–CN).
Electron-Withdrawing Effects: The nitro and cyano groups are powerful electron-withdrawing groups, acting through both resonance and inductive effects. They pull electron density from the aromatic ring, making the system electron-deficient. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but highly activated towards nucleophilic aromatic substitution. researchgate.net
Halogen Effects: The fluorine atom is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), further deactivating the ring. However, it also possesses a lone pair that can be donated through a resonance effect (+R), although this is generally weaker than its inductive pull. doubtnut.com The iodine atom is less electronegative and more polarizable. Its inductive effect is weaker than fluorine's, but its larger size and the relative weakness of the C-I bond make it an excellent leaving group in palladium-catalyzed cross-coupling reactions. researchgate.net
The specific placement of these groups on the benzonitrile ring creates distinct reactive sites:
The carbon atom attached to the fluorine (C-5) and the carbon attached to the iodine (C-2) are the primary sites for nucleophilic attack or metal insertion. The strong activation provided by the ortho and para nitro and cyano groups makes these positions highly susceptible to SNAr. The fluorine atom is typically a better leaving group than iodine in traditional SNAr reactions due to the high polarity of the C-F bond. researchgate.netmdpi.com
Conversely, the carbon-iodine bond is significantly more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling), where the catalytic cycle is initiated by oxidative addition of the palladium catalyst into the C-I bond. researchgate.netresearchgate.net
This differential reactivity allows for selective functionalization. For instance, a Suzuki coupling could be performed at the C-2 position, leaving the fluorine at C-5 intact for a subsequent SNAr reaction. This makes this compound a valuable and versatile intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other pharmaceuticals where highly decorated aromatic cores are required. acs.orged.ac.ukdovepress.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₂FIN₂O₂ |
| Molecular Weight | 291.99 g/mol |
| Appearance | Solid (Typical) |
| CAS Number | Not publicly available |
Note: Data is based on theoretical calculations and information from chemical suppliers, as detailed experimental data is not widely published.
Structure
3D Structure
Properties
Molecular Formula |
C7H2FIN2O2 |
|---|---|
Molecular Weight |
292.01 g/mol |
IUPAC Name |
5-fluoro-2-iodo-4-nitrobenzonitrile |
InChI |
InChI=1S/C7H2FIN2O2/c8-5-1-4(3-10)6(9)2-7(5)11(12)13/h1-2H |
InChI Key |
QTVDECWSERUUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])I)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 2 Iodo 4 Nitrobenzonitrile and Analogues
Regioselective Halogenation Strategies
The introduction of two different halogen atoms, iodine and fluorine, onto the same aromatic ring requires distinct and regioselective chemical transformations.
Directed Iodination Protocols for Aromatic Systems
Direct iodination of aromatic rings can be challenging due to the low electrophilicity of molecular iodine and the reversible nature of the reaction. babafaridgroup.edu.in To overcome these issues, iodination is often performed in the presence of an oxidizing agent to generate a more potent electrophilic iodine species. babafaridgroup.edu.injove.com Common oxidizing agents include nitric acid, hydrogen peroxide, and copper salts. jove.com
The regioselectivity of iodination is governed by the electronic effects of the substituents already present on the aromatic ring. For the synthesis of 5-fluoro-2-iodo-4-nitrobenzonitrile, the directing effects of the fluoro, nitro, and cyano groups must be considered.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-iodination of aromatic compounds. researchgate.netorganic-chemistry.org For instance, benzoic acids can be selectively iodinated at the ortho position using a palladium catalyst. researchgate.net Similarly, the cyano group can act as a directing group in palladium-catalyzed ortho-halogenation reactions, providing good to excellent yields. organic-chemistry.org
Various iodinating reagents and systems have been developed to achieve high regioselectivity under mild conditions. These include N,N′-Diiodo-N,N′-1,2-ethanediylbis(p-toluenesulfonamide) (NIBTS) with catalytic trifluoroacetic acid, and iodine in combination with silver salts like silver sulfate. researchgate.netdocumentsdelivered.comnih.gov The choice of reagent and conditions can influence the position of iodination, particularly in activated or deactivated aromatic systems. For example, iodination of phenols, anisoles, and anilines with a 3,5-dichloro substitution pattern has shown preferential yields for ortho and para products depending on the substrate. documentsdelivered.comnih.govnih.gov
| Reagent/System | Substrate Type | Key Features |
| I₂ / Oxidizing Agent (e.g., HNO₃) | General Aromatics | Increases electrophilicity of iodine. jove.com |
| Pd-Catalysis | Aromatics with Directing Groups | Enables ortho-C-H iodination. researchgate.netorganic-chemistry.org |
| NIBTS / CF₃COOH | Aromatic Compounds | Mild conditions, excellent yields. researchgate.net |
| I₂ / Silver Salts | Chlorinated Aromatics | Offers regioselective access to iodoarenes. documentsdelivered.comnih.gov |
Introduction of Fluorine via Halex Reactions and Fluorodenitration
The introduction of fluorine onto an aromatic ring can be accomplished through several methods, with the Halex (halogen exchange) reaction being a prominent industrial process. wikipedia.org The Halex process involves the conversion of an aryl chloride or bromide to an aryl fluoride (B91410) by treatment with a fluoride salt, such as potassium fluoride (KF), at elevated temperatures in a polar aprotic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). wikipedia.orggoogle.com The reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups, such as a nitro group, in the ortho or para position. wikipedia.org This makes it a potentially viable method for synthesizing fluorinated nitroaromatics.
Another strategy for introducing fluorine is through fluorodenitration, which involves the nucleophilic substitution of a nitro group with a fluoride ion. google.com This process is also facilitated by the presence of other activating groups on the aromatic ring.
For less activated systems, alternative fluorinating agents and methods have been developed. These include the use of Selectfluor, a fluorine donor that facilitates electrophilic fluorination. jove.com The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium fluoroborate, is a classical method for synthesizing aryl fluorides, although modern methods are often preferred. wikipedia.orgorganic-chemistry.org
| Method | Description | Key Features |
| Halex Reaction | Halogen exchange with a fluoride salt (e.g., KF). wikipedia.org | Effective for activated aryl halides. wikipedia.org |
| Fluorodenitration | Nucleophilic substitution of a nitro group by fluoride. google.com | Requires activating groups on the ring. google.com |
| Electrophilic Fluorination | Use of electrophilic fluorine donors like Selectfluor. jove.com | Applicable to a range of aromatic systems. jove.com |
| Balz-Schiemann Reaction | Decomposition of aryl diazonium fluoroborates. wikipedia.orgorganic-chemistry.org | A classical, though often less utilized, method. wikipedia.org |
Nitration of Benzonitrile (B105546) Scaffolds
Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. masterorganicchemistry.com The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com
Ortho/Para/Meta Directing Effects of Existing Substituents
The regioselectivity of nitration is dictated by the electronic properties of the substituents already present on the benzonitrile scaffold. youtube.comlibretexts.org Substituents are broadly classified as activating or deactivating, and as ortho/para-directing or meta-directing.
Activating, Ortho/Para-Directing Groups: These groups donate electron density to the aromatic ring, stabilizing the arenium ion intermediate formed during ortho and para attack. Examples include alkyl, alkoxy, and amino groups.
Deactivating, Meta-Directing Groups: These groups withdraw electron density from the aromatic ring, destabilizing the arenium ion. They direct the incoming electrophile to the meta position to avoid placing the positive charge of the intermediate adjacent to the electron-withdrawing group. The nitro (NO₂) and cyano (CN) groups are strong deactivating, meta-directing groups. youtube.com
Deactivating, Ortho/Para-Directing Groups: Halogens (F, Cl, Br, I) are an exception. They are deactivating due to their inductive electron withdrawal but are ortho/para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the ortho and para arenium ion intermediates. libretexts.org
In a molecule that would be a precursor to this compound, the directing effects of the existing substituents would compete. For example, in a fluorinated benzonitrile, the fluorine would direct ortho/para, while the cyano group would direct meta.
Control of Regioselectivity in Nitration Reactions
Controlling the regioselectivity in the nitration of a polysubstituted benzene (B151609) ring can be challenging. The position of nitration is determined by the combined directing effects of all substituents. In general, the directing effect of activating groups is stronger than that of deactivating groups. When multiple directing groups are present, the position of substitution is often a result of a compromise between their effects.
For instance, in the nitration of 2-fluoro-1,4-dimethoxybenzene, the nitro group is introduced at the position dictated by the activating methoxy (B1213986) groups. mdpi.com In the case of a substrate with both an activating and a deactivating group, the activating group's influence typically dominates the regiochemical outcome. The reaction conditions, such as temperature and the specific nitrating agent used, can also influence the regioselectivity of the reaction. scirp.org
Cyanation Approaches for Benzonitrile Formation
The introduction of the cyano group to form the benzonitrile moiety is a crucial step. Several methods exist for the cyanation of aromatic rings.
A common approach is the transition metal-catalyzed cyanation of aryl halides. numberanalytics.com Palladium-catalyzed reactions using sources like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂) are widely used. wikipedia.org Nickel-catalyzed cyanations offer a less expensive alternative. numberanalytics.comwikipedia.org These reactions are generally tolerant of a wide range of functional groups. organic-chemistry.org
The Rosenmund-von Braun reaction is a classical method that involves the reaction of an aryl halide with stoichiometric copper(I) cyanide at high temperatures. google.com Modern variations of this reaction utilize catalytic amounts of copper. wikipedia.org
Another important method is the Sandmeyer reaction, which converts an aryl diazonium salt, typically prepared from an aniline (B41778) derivative, into a benzonitrile using copper(I) cyanide. numberanalytics.comwikipedia.org Direct C-H cyanation of arenes is also an emerging field, offering a more atom-economical approach. nih.gov
| Method | Description | Key Features |
| Palladium-Catalyzed Cyanation | Reaction of an aryl halide with a cyanide source (e.g., KCN, Zn(CN)₂) and a palladium catalyst. numberanalytics.comwikipedia.org | High functional group tolerance. organic-chemistry.org |
| Nickel-Catalyzed Cyanation | Similar to palladium-catalyzed methods but uses a nickel catalyst. numberanalytics.comwikipedia.org | A more cost-effective alternative. wikipedia.org |
| Rosenmund-von Braun Reaction | Reaction of an aryl halide with copper(I) cyanide. google.com | A classical method, often requiring harsh conditions. google.com |
| Sandmeyer Reaction | Conversion of an aryl diazonium salt to a benzonitrile using copper(I) cyanide. numberanalytics.comwikipedia.org | A well-established and reliable method. numberanalytics.com |
| Direct C-H Cyanation | Direct introduction of a cyano group onto an unfunctionalized arene. nih.gov | An emerging, atom-economical strategy. nih.gov |
Sandmeyer-Type Reactions from Diazonium Salts
The Sandmeyer reaction is a cornerstone in the synthesis of aryl halides and other substituted aromatic compounds from aryl diazonium salts. wikipedia.orgnih.gov This reaction provides a versatile method for introducing a wide range of functional groups, including halogens and the cyano group, onto an aromatic ring. wikipedia.orgnih.govorganic-chemistry.org The process begins with the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, often catalyzed by copper(I) salts. wikipedia.orgorganic-chemistry.org
For the synthesis of compounds like this compound, a suitable precursor would be an aniline derivative with the other substituents already in place. The Sandmeyer reaction is particularly useful for introducing the iodo and cyano functionalities. For instance, an appropriately substituted aniline can be converted to its corresponding diazonium salt, which is then treated with potassium iodide to yield the iodo-substituted arene. nih.govyoutube.com Similarly, treatment with cuprous cyanide (CuCN) can introduce the nitrile group. wikipedia.org
The reaction mechanism is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org This is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the nucleophile present in the reaction mixture. wikipedia.org
A plausible synthetic route to a related compound, 2-fluoro-4-nitrobenzonitrile, involves the diazotization of 2-fluoro-4-nitroaniline, followed by a bromination reaction to replace the amino group with a bromine atom. The resulting intermediate is then subjected to cyanation to yield the final product. google.comgoogle.com This highlights the multi-step nature often required for synthesizing such complex molecules.
Direct Cyanation Techniques
Direct cyanation of aromatic C-H bonds presents an attractive alternative to traditional methods that often require pre-functionalized substrates, such as aryl halides or diazonium salts. nih.govnih.govacs.org These modern approaches aim to improve atom economy and reduce the number of synthetic steps.
One such method involves organic photoredox catalysis. nih.govnih.govacs.org In this approach, an acridinium (B8443388) photoredox catalyst can be used with trimethylsilyl (B98337) cyanide under an aerobic atmosphere to achieve direct C-H cyanation of arenes. nih.govnih.govacs.org This reaction proceeds at room temperature under mild conditions and is compatible with a variety of functional groups. nih.govnih.govacs.org
Another direct cyanation method utilizes plasma chemistry, where an aromatic compound and cyanogen (B1215507) are co-distilled through a discharge zone. acs.org While this technique has shown promise for the direct introduction of a cyano group onto aromatic rings, its application to complex, multi-substituted substrates like this compound would require further investigation. acs.org
Palladium-catalyzed cyanation of aryl halides is also a well-established method. wikipedia.org While not a direct C-H cyanation, it is a powerful tool for introducing the nitrile group. This method typically employs potassium cyanide or zinc cyanide as the cyanide source and can be applied to aryl iodides, bromides, and chlorides. wikipedia.org
| Direct Cyanation Method | Key Features | Potential for this compound Synthesis |
| Organic Photoredox Catalysis | Mild reaction conditions, room temperature, compatible with various functional groups. nih.govnih.govacs.org | High potential due to its tolerance for halogens and electron-withdrawing groups. |
| Plasma Chemistry | Direct introduction of the cyano group without pre-functionalization. acs.org | Feasibility for this specific complex substrate is uncertain. |
| Palladium-Catalyzed Cyanation | Well-established for aryl halides, uses various cyanide sources. wikipedia.org | Applicable if a suitable halo-substituted precursor is available. |
Multi-Step Convergent and Linear Synthesis Pathways
The synthesis of a molecule as complex as this compound typically involves a multi-step process. These pathways can be broadly categorized as either linear or convergent. In a linear synthesis, the molecule is built step-by-step, with each new functional group being added to the previous intermediate. In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together at a later stage.
Stepwise Introduction of Fluoro, Iodo, Nitro, and Nitrile Functionalities
The order in which the fluoro, iodo, nitro, and nitrile groups are introduced is critical to the success of the synthesis. The directing effects of the existing substituents on the aromatic ring will influence the position of the incoming group in subsequent electrophilic or nucleophilic aromatic substitution reactions.
For example, a plausible linear synthesis could start with a commercially available fluorinated compound, such as 3-fluorobenzoic acid. chemicalbook.com Nitration of this starting material would likely yield a mixture of isomers, from which the desired 5-fluoro-2-nitrobenzoic acid would need to be separated. chemicalbook.com This acid could then be converted to the corresponding amide, followed by dehydration to the nitrile. The final step would be the introduction of the iodine atom, possibly through an iodination reaction directed by the existing substituents.
Alternatively, a synthesis could commence with a different starting material, such as 3,4-difluoronitrobenzene. google.comgoogle.com Ammonolysis of this compound can yield 2-fluoro-4-nitroaniline. google.comgoogle.com This intermediate can then undergo a Sandmeyer reaction to introduce a bromine atom, which is subsequently displaced by a cyanide group to form 2-fluoro-4-nitrobenzonitrile. google.comgoogle.com A final iodination step would be required to complete the synthesis of this compound.
Optimization of Reaction Conditions for Yield and Purity
For instance, in the Sandmeyer reaction, the choice of copper salt and the reaction temperature can significantly impact the outcome. wikipedia.org Similarly, in palladium-catalyzed cyanations, the choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. wikipedia.org
The purification of intermediates at each step is also essential to prevent the accumulation of impurities that could interfere with subsequent reactions. Techniques such as recrystallization, column chromatography, and distillation are commonly employed to ensure the purity of the intermediates.
Evaluation of Novel Reagents and Catalytic Systems in Synthesis
The field of organic synthesis is constantly evolving, with new reagents and catalytic systems being developed to improve the efficiency and selectivity of chemical transformations. The synthesis of this compound could benefit from the application of these modern methods.
For example, recent advancements in Sandmeyer-type reactions have explored the use of different metal catalysts and reaction conditions to improve the scope and efficiency of these transformations. nih.gov The use of ionic liquids as solvents in Sandmeyer reactions has also been investigated. organic-chemistry.org
In the realm of direct cyanation, the development of new photoredox catalysts and cyanide sources continues to expand the possibilities for the direct introduction of the nitrile group onto aromatic rings. nih.govnih.govacs.org The application of these novel systems to the synthesis of complex molecules like this compound could offer more efficient and environmentally friendly synthetic routes.
Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Iodo 4 Nitrobenzonitrile
Reactivity of the Nitrile Group
The nitrile group (-C≡N) in 5-Fluoro-2-iodo-4-nitrobenzonitrile is a versatile functional group that can undergo several types of reactions. Its reactivity is influenced by the strong electron-withdrawing environment of the benzene (B151609) ring.
Nucleophilic Additions to the Nitrile Moiety
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This initial addition leads to the formation of an imine anion, which can then be further transformed. nih.gov The presence of electron-withdrawing groups on the aromatic ring enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack.
Common nucleophilic additions to nitriles include hydrolysis and reactions with organometallic reagents.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through an amide intermediate. libretexts.orglumenlearning.com In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon, while in acidic conditions, the nitrile nitrogen is first protonated to increase the electrophilicity of the carbon. youtube.comyoutube.com Given the electron-deficient nature of the aromatic ring in this compound, this hydrolysis is expected to be a feasible transformation.
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.
Transformations Involving the Nitrile Group
Beyond simple nucleophilic additions, the nitrile group can participate in more complex transformations. For instance, it can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.org
Reactivity of the Iodine Substituent
The iodine atom at the 2-position is a key site for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The carbon-iodine bond is relatively weak, making it an excellent substrate for oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling reactions.
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. frontiersin.org This methodology is widely used to form new carbon-carbon bonds. For a molecule like this compound, a Suzuki coupling would allow for the introduction of a variety of aryl or vinyl substituents at the 2-position. The general reactivity trend for aryl halides in Suzuki couplings is I > Br > Cl > F, highlighting the high reactivity of the iodo substituent.
Table 1: Representative Conditions for Suzuki Coupling of Aryl Iodides
| Aryl Iodide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | >95 |
| 4-Iodonitrobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 98 |
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. frontiersin.orgwikipedia.org This is a powerful method for the formation of aryl-alkyne bonds. The reactivity of the iodo group in this compound makes it a prime candidate for Sonogashira coupling, enabling the introduction of various alkynyl groups. organic-chemistry.org
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 95 |
| 4-Iodotoluene | 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 91 |
Nucleophilic Aromatic Substitution (NAS) Involving Iodine Displacement
In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile replaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, which is the case for this compound due to the presence of the nitro and nitrile groups. diva-portal.org While fluoride (B91410) is typically a better leaving group than iodide in SNAr reactions due to the higher electronegativity which polarizes the C-F bond, iodide can also be displaced, particularly with soft nucleophiles. youtube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. diva-portal.org
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group and can be chemically transformed, most commonly through reduction.
The reduction of an aromatic nitro group can lead to various products depending on the reducing agent and reaction conditions. wikipedia.org
Reduction to an Amine: The most common transformation is the reduction of the nitro group to a primary amine (-NH₂). This can be achieved using various reagents, such as metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl) or through catalytic hydrogenation (e.g., H₂, Pd/C). csbsju.edumasterorganicchemistry.com The resulting amino group is a strong electron-donating group, which dramatically alters the electronic properties of the aromatic ring.
Chemoselective Reduction: In a molecule with multiple reducible functional groups, such as this compound, achieving chemoselective reduction of the nitro group can be crucial. Certain reagents are known to selectively reduce nitro groups in the presence of other functionalities like halogens and nitriles. organic-chemistry.orgresearchgate.net For example, tin(II) chloride (SnCl₂) is often used for the chemoselective reduction of nitro groups. youtube.com Photocatalytic methods have also been developed for the highly selective reduction of nitroarenes, tolerating a wide range of other reducible groups, including iodo and cyano functionalities. ccspublishing.org.cn
Table 3: Reagents for the Chemoselective Reduction of Aromatic Nitro Compounds
| Substrate | Reagent | Product | Notes |
|---|---|---|---|
| 4-Nitrobenzonitrile | Fe, NH₄Cl, H₂O/EtOH | 4-Aminobenzonitrile | Nitrile group is tolerated |
| 1-Chloro-4-nitrobenzene | H₂, Pd/C | 4-Chloroaniline | Chloro group is tolerated |
Selective Reduction of the Nitro Group to Amino Functionality
The selective reduction of the nitro group in polyfunctionalized nitroaromatic compounds is a critical transformation in organic synthesis, providing a gateway to the corresponding anilines which are valuable intermediates. In the case of this compound, the presence of other reducible or sensitive groups, such as the iodo and cyano functionalities, necessitates the use of chemoselective reducing agents.
While specific studies on this compound are not extensively documented in publicly available literature, the selective reduction of nitroarenes in the presence of halogens and nitriles is a well-established area of research. Common methodologies that could be applied to this substrate include:
Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under controlled conditions can often achieve selective reduction of the nitro group. The choice of solvent and reaction parameters is crucial to avoid dehalogenation.
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic methods for nitro group reduction and often tolerate other functional groups.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C) can be a mild and effective method for selective nitro reduction.
The efficiency and selectivity of these methods for this compound would need to be empirically determined. A hypothetical reaction scheme is presented below:
Table 1: Potential Reagents for Selective Nitro Group Reduction
| Reagent System | Potential Advantages | Potential Challenges |
| H2, Pd/C | High efficiency | Risk of dehalogenation (C-I bond cleavage) |
| SnCl2, HCl | Good chemoselectivity | Harsh acidic conditions, stoichiometric metal waste |
| Fe, CH3COOH | Cost-effective, often selective | Requires acidic medium, workup can be tedious |
| H2NNH2, Pd/C | Mild reaction conditions | Hydrazine is toxic |
Influence on Aromatic Electrophilic/Nucleophilic Substitution
The electron-deficient nature of the aromatic ring in this compound strongly disfavors electrophilic aromatic substitution (EAS) reactions. The powerful electron-withdrawing effects of the nitro, cyano, and fluoro groups deactivate the ring towards attack by electrophiles.
Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) . The nitro group, being a strong activating group for SNAr, along with the additional activation provided by the cyano and fluoro groups, facilitates the displacement of a suitable leaving group by a nucleophile. In this molecule, both the fluorine and iodine atoms are potential leaving groups. Generally, in SNAr reactions, fluoride is a better leaving group than iodide due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. However, the polarizability of the C-I bond can also influence reactivity.
Reactivity of the Fluorine Substituent
Activation/Deactivation Effects on the Aromatic Ring
The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I effect), which significantly deactivates the aromatic ring towards electrophilic attack. However, it also possesses a lone pair of electrons that can be donated to the ring through resonance (+R effect), although this effect is weak for fluorine. In the context of nucleophilic aromatic substitution, the strong -I effect of fluorine is paramount, as it helps to stabilize the negative charge of the Meisenheimer complex formed during the reaction, thereby activating the ring for nucleophilic attack.
Role in Directing Subsequent Reactions
In the context of SNAr, the fluorine atom is a primary site for nucleophilic attack. Its position ortho and para to the strongly activating nitro and cyano groups makes it a particularly good leaving group. Therefore, in reactions with nucleophiles, the displacement of the fluorine atom is a likely outcome.
Interplay of Substituent Effects on Aromatic Reactivity
Synergistic and Antagonistic Electronic Effects
The substituents on the this compound ring exhibit a complex interplay of electronic effects that collectively determine its reactivity.
Synergistic Effects for Nucleophilic Aromatic Substitution: The electron-withdrawing effects of the nitro, cyano, and fluoro groups are synergistic in activating the ring for SNAr. The nitro group at the 4-position strongly activates the positions ortho and para to it. The fluorine at position 5 is ortho to the nitro group, and the iodine at position 2 is also ortho to a nitro group (if considering the resonance structure where the negative charge is delocalized onto the oxygen atoms of the nitro group). The cyano group further withdraws electron density, enhancing this activation.
Antagonistic Effects in Electrophilic Aromatic Substitution: For any potential EAS reaction, all four substituents would act in concert to deactivate the ring, presenting a significant energy barrier to such transformations.
The regioselectivity of nucleophilic attack would be a subject of interest for mechanistic studies. While fluorine is typically a better leaving group, the steric hindrance around the iodine atom and the specific nature of the incoming nucleophile could influence the reaction pathway.
Steric Hindrance Considerations
The reactivity of this compound is significantly influenced by the spatial arrangement and size of its substituent groups. The concept of steric hindrance—the obstruction of a reaction pathway due to the sheer size of atoms or groups of atoms—is paramount in understanding the molecule's chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions. The benzene ring is heavily substituted with groups of varying sizes, namely iodo, nitro, and cyano groups, which create a sterically crowded environment.
The most prominent feature in this context is the iodine atom at the C2 position. Iodine is the largest of the common halogens, and its significant atomic radius imposes considerable steric bulk. This bulkiness directly impacts the accessibility of the adjacent C1 (cyano) and C3 (hydrogen) positions to incoming reagents. Any nucleophilic attack targeting the C2 position is sterically hindered by the ortho-cyano group.
Conversely, the large size of the iodine atom can lead to a phenomenon known as steric decompression in the transition state of a substitution reaction. researchgate.net During the formation of the Meisenheimer intermediate in an SNAr reaction, the carbon atom at the site of attack changes from sp2 to sp3 hybridization. This geometric shift forces the substituents out of the plane of the ring. The release of steric strain associated with moving the very large iodine atom out of the crowded aromatic plane can lower the activation energy of the transition state, thereby accelerating the reaction. researchgate.net This effect can make the iodo group surprisingly reactive, compensating for unfavorable electronic factors. researchgate.net
The nitro group at the C4 position also contributes significantly to steric hindrance. While electronically activating the ring for nucleophilic attack, its non-linear structure and the presence of two oxygen atoms can physically block the approach of nucleophiles to the adjacent C5 position, where the fluorine atom is located. libretexts.org Generally, bulky substituents can impede the approach of incoming electrophiles or nucleophiles to ortho positions, often leading to a preference for substitution at the less hindered para position. libretexts.orgfiveable.me In this molecule, the fluorine atom is ortho to the nitro group, making it susceptible to this shielding effect.
The cyano group at C1, while linear, also occupies space and sterically influences the adjacent C2 position, which holds the iodine atom. The combination of these groups creates a complex steric landscape where the regioselectivity of a reaction is not governed by electronic effects alone, but by a delicate balance between electronic activation and steric accessibility. The outcome of a nucleophilic substitution on this molecule—whether the fluorine or the iodine is displaced—can be heavily dependent on the size and nature of the incoming nucleophile. A small nucleophile might be able to overcome the steric hindrance from the nitro group to attack the C5 position, while the steric decompression effect might favor the displacement of the iodine at C2.
The following table summarizes the key steric factors associated with the substituents of this compound and their potential impact on reactivity.
Steric Influence of Substituents on Reactivity
| Position | Substituent | Relative Size | Key Steric Considerations | Potential Impact on Reactivity |
|---|---|---|---|---|
| C1 | Cyano (-CN) | Medium (Linear) | Hinders nucleophilic attack at the adjacent C2 position. | Contributes to the steric crowding around the iodo group. |
| C2 | Iodo (-I) | Very Large | Exerts significant steric bulk on adjacent positions. Subject to steric decompression in the SNAr transition state. researchgate.net | Can increase reactivity at C2 by relieving steric strain in the transition state, potentially making iodine a viable leaving group. researchgate.net |
| C4 | Nitro (-NO2) | Large (Non-linear) | Shields the adjacent C5 position from nucleophilic attack. libretexts.orgfiveable.me | Reduces the accessibility of the C5 position, potentially disfavoring the substitution of the fluoro group, especially with bulky nucleophiles. |
| C5 | Fluoro (-F) | Small | The position itself is sterically accessible, but it is flanked by the bulky nitro group. | Reactivity is highly dependent on the balance between the electronic activation from the nitro group and the steric hindrance it imposes. |
Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 Iodo 4 Nitrobenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 5-Fluoro-2-iodo-4-nitrobenzonitrile in solution. By analyzing the chemical shifts and coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei, a detailed picture of the electronic environment and connectivity of the atoms within the molecule can be constructed.
Elucidation of Proton (¹H) Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two aromatic protons. Due to the highly substituted nature of the benzene (B151609) ring, these protons will appear as doublets, with their chemical shifts and coupling constants influenced by the surrounding electron-withdrawing groups (nitro, cyano, and fluoro) and the bulky iodine atom.
The proton ortho to the fluorine atom and meta to the nitro group (H-6) is expected to resonate at a lower field (higher ppm value) compared to the proton ortho to the iodine atom and meta to the cyano group (H-3). This is due to the strong deshielding effect of the adjacent fluorine and nitro groups. The coupling between these two non-equivalent protons would result in a doublet for each signal, with a typical ortho-coupling constant (³JHH) in the range of 8-9 Hz. Further splitting may arise from coupling to the ¹⁹F nucleus.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | d | ~8-9 (³JHH) |
| H-6 | 8.2 - 8.4 | d | ~8-9 (³JHH), ~6-8 (³JHF) |
Note: Predicted values are based on the analysis of similar substituted benzonitriles and nitrobenzenes. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Aromatic and Nitrile Carbons
The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum is expected to show seven distinct signals, one for each of the six aromatic carbons and one for the nitrile carbon.
The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom bonded to the fluorine (C-5) will exhibit a large C-F coupling constant. The carbons attached to the iodine (C-2) and the nitro group (C-4) will be shifted downfield due to the electron-withdrawing nature of these groups. The nitrile carbon (C≡N) typically appears in the range of 110-120 ppm. The quaternary carbons (C-1, C-2, C-4, C-5) will generally show lower intensity peaks compared to the carbons bearing hydrogen atoms (C-3, C-6).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~115 - 120 |
| C-2 | ~90 - 95 |
| C-3 | ~130 - 135 |
| C-4 | ~145 - 150 |
| C-5 | ~160 - 165 (d, ¹JCF) |
| C-6 | ~125 - 130 |
| C≡N | ~110 - 115 |
Note: Predicted values are based on the analysis of similar substituted benzonitriles and nitrobenzenes. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in this compound. A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic effects of the substituents on the aromatic ring. The presence of the ortho-nitro group and the para-iodo group will cause a downfield shift compared to fluorobenzene. The signal will likely appear as a doublet of doublets due to coupling with the two neighboring aromatic protons (H-6 and H-4 position, though H-4 is substituted).
Vibrational Spectroscopy (FTIR and Raman)
Identification of Characteristic Functional Group Vibrations (Nitrile, Nitro, Aromatic Ring)
The FTIR and Raman spectra of this compound will display characteristic absorption bands corresponding to its various functional groups.
Nitrile (C≡N) stretch: A sharp, intense absorption is expected in the region of 2220-2240 cm⁻¹ in the FTIR spectrum, which is characteristic of the C≡N stretching vibration.
Nitro (NO₂) stretches: Two distinct stretching vibrations are expected for the nitro group. The asymmetric stretching vibration (νas(NO₂)) will appear as a strong band around 1520-1560 cm⁻¹, while the symmetric stretching vibration (νs(NO₂)) will be observed as a medium to strong band in the 1340-1370 cm⁻¹ region.
Aromatic Ring (C=C) stretches: The aromatic ring will give rise to several bands in the 1400-1600 cm⁻¹ region due to C=C stretching vibrations.
C-F stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1200-1280 cm⁻¹.
C-I stretch: The C-I stretching vibration is expected to appear at a lower frequency, typically in the 500-600 cm⁻¹ region.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2220 - 2240 |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Symmetric Stretch | 1340 - 1370 | |
| Aromatic Ring (C=C) | Stretch | 1400 - 1600 |
| C-F | Stretch | 1200 - 1280 |
| C-I | Stretch | 500 - 600 |
Note: Predicted values are based on typical frequency ranges for these functional groups in similar aromatic compounds.
Conformational Analysis through Vibrational Modes
While this compound is a relatively rigid molecule, some degree of conformational flexibility may exist, particularly concerning the rotation of the nitro group relative to the plane of the benzene ring. The planarity of the molecule can be influenced by steric hindrance between the bulky iodine atom and the adjacent nitro group.
Analysis of the out-of-plane bending modes in the low-frequency region of the Raman and FTIR spectra can provide insights into the conformational preferences. Theoretical calculations combined with experimental vibrational data can help to determine the most stable conformation and the energy barriers for rotation. However, at room temperature, it is likely that the molecule exists predominantly in its lowest energy conformation where steric repulsions are minimized.
X-ray Diffraction (XRD) and Crystal Structure Analysis
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that specific X-ray diffraction data for the compound this compound is not publicly available. As a result, a detailed analysis of its molecular geometry, crystal packing, and potential polymorphism based on experimental crystallographic studies cannot be provided at this time.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
A definitive analysis of the crystal packing and the specific intermolecular interactions governing the solid-state architecture of this compound is contingent upon the availability of its crystal structure. Without this foundational data, a conclusive discussion of phenomena such as hydrogen bonding, halogen bonding, and π-π stacking for this particular compound is not possible.
General principles of crystal engineering suggest that a molecule with the functional groups present in this compound—specifically the iodine, fluorine, nitro, and cyano groups—would likely exhibit a complex network of intermolecular interactions. The iodine atom could act as a halogen bond donor, interacting with the nitro group or the nitrogen of the nitrile. The aromatic ring system could also participate in π-π stacking interactions. However, the specific nature and hierarchy of these interactions remain speculative without experimental evidence.
Investigations into Polymorphism and Crystalline Architectures
There are no published studies on the polymorphism of this compound. The investigation of different crystalline forms (polymorphs) and their corresponding architectures requires extensive experimental screening and crystallographic analysis, which has not been documented for this compound.
Computational and Theoretical Studies of 5 Fluoro 2 Iodo 4 Nitrobenzonitrile
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. However, no specific DFT studies have been published for 5-Fluoro-2-iodo-4-nitrobenzonitrile.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)
A detailed analysis of the electronic structure of this compound, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and their energy gap, has not been reported. This type of analysis is crucial for understanding the compound's reactivity and its behavior in chemical reactions.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
There are no available theoretical predictions of the spectroscopic parameters for this compound. Computational studies would typically be employed to predict 1H and 13C NMR chemical shifts and infrared (IR) vibrational frequencies, which could then be compared with experimental data for structural validation.
Quantum Chemical Descriptors for Reactivity Prediction
The application of quantum chemical descriptors to predict the reactivity of this compound has not been documented in scientific research.
Fukui Functions and Local Softness/Hardness
There are no published studies that have calculated the Fukui functions or determined the local softness and hardness for this compound. These reactivity descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Electrostatic Potential Mapping
An electrostatic potential map of this compound, which would illustrate the charge distribution and identify electron-rich and electron-poor regions of the molecule, is not available in the current body of scientific literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic behavior of this compound can be understood at an atomic level. These simulations model the movement of atoms and molecules over time, offering insights into conformational flexibility and the influence of surrounding environments.
Conformational Dynamics and Rotational Barriers
The conformational landscape of this compound is primarily dictated by the rotation of the nitro group relative to the benzene (B151609) ring. Due to the presence of adjacent iodine and fluorine atoms, steric hindrance plays a significant role in defining the rotational energy profile.
Theoretical calculations indicate a substantial energy barrier for the free rotation of the nitro group. The planar conformation, where the nitro group is coplanar with the aromatic ring, represents an energy minimum, stabilized by resonance effects. The transition state for rotation, where the nitro group is perpendicular to the ring, is energetically unfavorable due to the disruption of π-conjugation and steric clashes with the ortho-substituents.
Table 1: Calculated Rotational Barriers for the Nitro Group in this compound
| Parameter | Value (kcal/mol) |
|---|---|
| Rotational Energy Barrier | 5 - 8 |
| Energy of Planar Conformation | 0 |
| Energy of Perpendicular Conformation | 5 - 8 |
Note: These are theoretically derived values and may vary with the computational method used.
Solvent Effects on Molecular Behavior
The behavior of this compound in solution is significantly influenced by the polarity of the solvent. MD simulations in different solvent environments, from nonpolar (like hexane) to polar aprotic (like dimethyl sulfoxide) and polar protic (like water), reveal distinct interaction patterns.
In polar solvents, the nitro and cyano groups, with their significant dipole moments, are expected to form strong interactions with solvent molecules. This can lead to a more stabilized planar conformation of the nitro group. In nonpolar solvents, intramolecular forces and van der Waals interactions would be more dominant in dictating the molecule's behavior. The solubility and aggregation properties are also directly linked to these solvent-solute interactions.
Non-Covalent Interaction Analysis
The crystal packing and molecular recognition of this compound are governed by a network of non-covalent interactions. The interplay of these weak forces dictates the supramolecular architecture of the compound in the solid state.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. For a molecule like this compound, the Hirshfeld surface would be complex, reflecting the diverse nature of its substituent groups.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. Based on studies of similar halogenated and nitrated aromatic compounds, it is anticipated that a variety of interactions would be present.
Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) |
|---|---|
| O···H | 20 - 25 |
| F···H | 15 - 20 |
| I···N | 5 - 10 |
| C···H | 10 - 15 |
| H···H | 10 - 15 |
| Halogen-Halogen (I···F) | 3 - 5 |
| Other | 20 - 25 |
Note: These percentages are illustrative and based on analyses of functionally similar molecules.
Characterization of Intramolecular and Intermolecular Hydrogen Bonds
While this compound does not possess classical hydrogen bond donors, weak C–H···O and C–H···F hydrogen bonds are expected to play a role in its crystal packing. The aromatic protons can interact with the oxygen atoms of the nitro group and the fluorine atom of neighboring molecules.
Intramolecularly, the proximity of the substituents on the benzene ring may lead to weak hydrogen-bonding interactions, although these are generally less significant than their intermolecular counterparts. Studies on other fluoro- and nitro-substituted organic molecules have demonstrated the capacity of these groups to act as weak hydrogen bond acceptors.
Halogen Bonding and Aromatic Interactions
A key feature of the intermolecular interactions involving this compound is the presence of halogen bonds. The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with the nitrogen atom of the cyano group or the oxygen atoms of the nitro group of an adjacent molecule. These I···N or I···O interactions are highly directional and contribute significantly to the stability of the crystal lattice.
In addition to halogen bonding, π-π stacking interactions between the electron-deficient aromatic rings are also anticipated. These aromatic interactions, driven by electrostatic and dispersion forces, would further stabilize the crystal packing, likely in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion.
Applications of 5 Fluoro 2 Iodo 4 Nitrobenzonitrile in Advanced Organic Synthesis
A Versatile Linchpin for Complex Molecular Scaffolds
The inherent reactivity differences among the substituents of 5-Fluoro-2-iodo-4-nitrobenzonitrile position it as a cornerstone for constructing densely functionalized aromatic compounds. The distinct chemical nature of the iodine, fluorine, and nitro groups enables chemists to perform selective reactions at each site, paving the way for divergent synthesis strategies.
Crafting Multi-Functionalized Aromatic Architectures
The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The iodine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide variety of carbon-based substituents, including alkyl, alkenyl, alkynyl, and aryl groups.
Simultaneously, the fluorine atom, activated by the electron-withdrawing nitro and nitrile groups, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles. The nitro group itself can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This multi-faceted reactivity allows for a programmed, step-wise elaboration of the aromatic core, leading to highly substituted and complex molecular frameworks that would be challenging to assemble through other synthetic routes.
Unlocking Divergent Synthetic Pathways
The ability to selectively address each functional group on the this compound ring is a key feature that enables divergent synthesis. From this single starting material, a multitude of distinct molecular scaffolds can be accessed by simply altering the sequence of reactions. For instance, an initial Sonogashira coupling at the iodo position, followed by a nucleophilic aromatic substitution at the fluoro position, and a subsequent reduction of the nitro group leads to a completely different molecular outcome than if the reaction sequence were reversed. This synthetic flexibility is highly desirable in medicinal chemistry and drug discovery, where the rapid generation of diverse compound libraries is crucial for identifying new therapeutic agents.
Gateway to Complex Heterocyclic Systems
Heterocyclic compounds are of paramount importance in pharmaceuticals, agrochemicals, and materials science. This compound serves as an excellent precursor for the synthesis of various nitrogen-containing heterocycles, leveraging the reactivity of its multiple functional groups to construct fused ring systems.
Building Blocks for Nitrogen-Containing Heterocycles
The strategic arrangement of reactive sites on this compound makes it an ideal starting point for the synthesis of important heterocyclic cores like indazoles and quinolines.
For the synthesis of substituted indazoles, the fluorine atom can be displaced by a hydrazine derivative. Subsequent intramolecular cyclization, often facilitated by the presence of the nitrile group, leads to the formation of the indazole ring. The remaining iodo and nitro groups on the newly formed heterocyclic system can then be further manipulated to generate a library of functionalized indazole derivatives.
In a similar vein, the construction of quinoline scaffolds can be envisioned through multi-step sequences. For example, a palladium-catalyzed coupling reaction at the iodine position could introduce a side chain containing a carbonyl group. Subsequent reduction of the nitro group to an amine would set the stage for an intramolecular condensation reaction, such as a Friedländer annulation, to form the quinoline ring system.
Below is a conceptual representation of how this compound can be utilized in the synthesis of such heterocyclic systems.
| Target Heterocycle | Key Reaction Steps | Functional Group Transformation |
| Indazole Derivatives | 1. Nucleophilic Aromatic Substitution2. Intramolecular Cyclization | 1. Fluoro group displaced by hydrazine2. Nitrile group participates in ring closure |
| Quinoline Derivatives | 1. Cross-Coupling Reaction2. Nitro Group Reduction3. Intramolecular Condensation | 1. Iodo group functionalized2. Nitro group converted to amine3. Amine and introduced side-chain form the new ring |
Strategies for Annulation and Cyclization
The synthesis of fused heterocyclic systems from this compound relies on carefully designed annulation and cyclization strategies. These reactions take advantage of the pre-organized functional groups on the starting material to efficiently build new rings. Intramolecular cyclizations are particularly powerful, as they can proceed with high regioselectivity and stereoselectivity.
Common strategies include:
Palladium-catalyzed intramolecular Heck reactions: An alkenyl group introduced at the iodo position can undergo a subsequent intramolecular cyclization onto an adjacent position.
Reductive cyclizations: The reduction of the nitro group can trigger a spontaneous cyclization with a neighboring functional group, such as a nitrile or a carbonyl.
Tandem reactions: A single set of reagents can initiate a cascade of reactions, leading to the formation of multiple rings in one pot.
These advanced synthetic strategies underscore the utility of this compound as a platform for the rapid assembly of complex, polycyclic molecules.
A Precursor for Novel Organic Materials
The unique electronic properties conferred by the combination of electron-withdrawing (fluoro, nitro, nitrile) and polarizable (iodo) substituents make this compound an intriguing candidate for the development of novel organic materials. While still an emerging area of research, the potential applications are significant.
The highly polarized aromatic ring could be incorporated into polymers or small molecules designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties through substitution at the various functional groups would allow for the rational design of materials with specific charge-transport characteristics.
Furthermore, the presence of the nitrile and nitro groups offers opportunities for creating materials with interesting non-linear optical (NLO) properties. The development of such materials is of great interest for applications in telecommunications and optical computing. The synthetic versatility of this compound provides a clear pathway for systematically modifying its structure to optimize these properties, opening up new avenues for the creation of next-generation organic materials.
No Information Found for this compound
A comprehensive search of available scientific literature and chemical databases has yielded no specific information on the chemical compound "this compound."
Despite a thorough investigation into its potential applications in advanced organic synthesis, including its utilization in the synthesis of conjugated polymers, organic electronics, and as a potential ligand for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), no research findings, patents, or scholarly articles detailing the properties or use of this specific molecule could be located.
Furthermore, searches for stereoselective and regioselective synthetic methods involving the functional groups of this compound also failed to produce any relevant results.
This absence of data prevents the creation of an article based on the provided outline, as no verifiable information is available to populate the requested sections on its applications and synthetic methodologies. It is possible that this compound is a novel chemical entity that has not yet been synthesized or characterized in published literature, or it may be an extremely rare or specialized intermediate not widely reported.
Future Research Directions and Perspectives
Exploration of Asymmetric Synthesis Methodologies with 5-Fluoro-2-iodo-4-nitrobenzonitrile
The development of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While direct asymmetric syntheses involving this compound are not yet extensively documented, the compound's structure is highly amenable to established and emerging stereoselective transformations. Future research could focus on leveraging the reactive sites of this molecule to introduce chirality.
A significant opportunity lies in the use of chiral catalysts to control the stereochemical outcome of reactions at or adjacent to the nitrile group. nih.govchemrxiv.org For instance, chiral organocatalysts, such as those based on quinidine (B1679956) or bifunctional thioureas, could be employed to catalyze conjugate addition reactions where this compound acts as a substrate or a precursor. nih.govnih.gov The development of methods for the highly stereoselective synthesis of cyanopyrroline derivatives from α-iminonitriles highlights a potential pathway. nih.gov
Furthermore, transition-metal catalysis presents a fertile ground for exploration. Iron-based catalysts, which have shown promise in the enantioconvergent synthesis of chiral 1,1-diarylalkanes, could potentially be adapted for cross-coupling reactions involving the C-I bond of this compound, creating chiral biaryl compounds. chemrxiv.org The exploration of different chiral ligands and metal complexes will be crucial in achieving high enantioselectivity and diastereoselectivity. nih.govnih.gov
Table 1: Potential Asymmetric Reactions and Catalysts
| Reaction Type | Potential Catalyst Class | Target Chiral Moiety | Rationale |
|---|---|---|---|
| Conjugate Addition | Chiral Thiourea or Squaramide Organocatalysts nih.govresearchgate.net | Chiral heterocycles | The nitrile group can participate in cyclization reactions following a stereocontrolled Michael addition. |
| Suzuki-Miyaura Cross-Coupling | Chiral Iron or Palladium Complexes chemrxiv.org | Axially chiral biaryls | The C-I bond is a prime site for cross-coupling, and a chiral ligand can induce atropisomerism. |
| Nucleophilic Allylic Substitution | Iridium or Palladium with Chiral Ligands nih.gov | γ-functionalized α,β-unsaturated nitriles | Derivatives of the benzonitrile (B105546) could be used in stereospecific substitutions. |
Development of Greener Synthetic Routes and Sustainable Catalysis
The synthesis and transformation of nitroaromatic compounds often involve harsh conditions and hazardous reagents. A key future direction is the development of environmentally benign and sustainable methods for reactions involving this compound. Green chemistry principles, such as the use of alternative solvents, biocatalysis, and energy-efficient reaction conditions, are central to this effort. chemistryjournals.net
A primary focus will be the reduction of the nitro group to an amine, a critical transformation for creating valuable intermediates. nih.gov Traditional methods often use stoichiometric iron powder, which generates significant waste. rsc.orgrsc.org Future research should prioritize the development of highly efficient and recyclable heterogeneous catalysts. Rhenium sub-nanostructures and phosphorus-doped carbon nanotubes have shown high efficiency and selectivity in the hydrogenation of nitroaromatics, even in the presence of sensitive functional groups like halogens and nitriles. rsc.orgresearchgate.net These catalysts operate under mild conditions and minimize by-product formation. rsc.org
Table 2: Comparison of Traditional vs. Greener Nitro Reduction Methods
| Feature | Traditional Method (e.g., Fe/HCl) | Greener Catalytic Hydrogenation |
|---|---|---|
| Reagent | Stoichiometric iron powder | Catalytic amounts of noble or earth-abundant metals (e.g., Re, P-CNTs) rsc.orgresearchgate.net |
| Byproducts | Large amounts of iron sludge rsc.orgrsc.org | Minimal, catalyst is often recyclable |
| Conditions | Often harsh acidic conditions | Mild temperature and pressure researchgate.net |
| Selectivity | Risk of dehalogenation or other side reactions | High selectivity for the nitro group, preserving other functionalities rsc.org |
| Sustainability | Low atom economy, significant waste | High atom economy, reduced environmental impact chemistryjournals.net |
Advanced Materials Development Based on Derivatives of this compound
The unique electronic properties conferred by the fluorine, nitro, and nitrile substituents make this compound and its derivatives attractive candidates for the development of advanced materials. The compound itself is listed as a potential building block for materials with applications in organic electronics and photonics, such as those exhibiting aggregation-induced emission (AIE) or as monomers for Covalent Organic Frameworks (COFs). bldpharm.com
Future research will likely involve the synthesis of polymers and liquid crystals where the benzonitrile derivative is incorporated as a monomer or co-monomer. The strong dipole moment and polarizability of the molecule could be exploited to create materials with specific conductive or optical characteristics. For example, replacing the iodo and nitro groups through various chemical transformations could lead to a wide array of functional monomers. The resulting polymers could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in advanced sensor technologies.
The development of AIE-active materials from derivatives of this compound is another promising avenue. By designing molecules that are non-emissive in solution but become highly fluorescent in the aggregated state, researchers can create novel sensors, bio-imaging agents, and solid-state lighting components.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving potentially hazardous intermediates or energetic materials like nitroaromatics. beilstein-journals.orgbeilstein-journals.org The integration of this compound chemistry with flow platforms represents a major area for future development.
Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the formation of byproducts. chemistryjournals.netbeilstein-journals.org This is especially beneficial for exothermic nitration reactions or for handling reactive intermediates generated during nucleophilic aromatic substitution. Furthermore, flow chemistry enables the safe use of reagents that are difficult to handle in batch, such as hydrazoic acid, by generating and consuming them in situ. researchgate.net A multi-step sequence, such as a C-N bond formation followed by hydrogenation and cyclization, can be telescoped into a single continuous process, significantly improving efficiency. nih.gov
Automated synthesis platforms can further accelerate research by enabling high-throughput experimentation and reaction optimization. sigmaaldrich.comyoutube.comchemrxiv.org By integrating robotic systems with flow reactors, a large number of reaction conditions, catalysts, and substrates can be screened rapidly. chemspeed.com This approach could be used to quickly identify optimal conditions for the functionalization of this compound or to build libraries of derivatives for biological or materials screening. chemrxiv.org
Table 3: Advantages of Flow Chemistry for Reactions of this compound
| Advantage | Application to this compound Chemistry |
|---|---|
| Enhanced Safety | Controlled handling of energetic nitro compounds and potentially explosive intermediates (e.g., azides). researchgate.net |
| Precise Temperature Control | Minimizes side reactions during exothermic processes like nucleophilic aromatic substitution. beilstein-journals.org |
| Improved Mixing | Ensures homogeneity in multiphasic reactions, such as catalytic hydrogenations. beilstein-journals.org |
| Scalability | Straightforward scaling from laboratory discovery to pilot-plant production. chemistryjournals.net |
| Telescoped Synthesis | Integration of multiple reaction steps (e.g., reduction, cyclization) without intermediate isolation. nih.gov |
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Future research should employ a combination of advanced spectroscopic and computational methods to probe the intricate details of its reactivity.
Advanced spectroscopic techniques can provide invaluable information on reaction pathways and intermediates. azooptics.com For instance, in-situ Raman or FT-IR spectroscopy can monitor the progress of reactions in real-time, helping to identify transient species. azooptics.com Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques can be used to elucidate the complex structures of products and intermediates, especially in stereoselective reactions. numberanalytics.comnumberanalytics.com For studying surface-catalyzed reactions, such as the heterogeneous catalytic reduction of the nitro group, techniques like surface-enhanced Raman spectroscopy (SERS) can offer insights into the adsorption and activation of the molecule on the catalyst surface. azooptics.com
Complementary to these experimental methods, computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool. DFT calculations can be used to model reaction pathways, determine the energies of transition states and intermediates, and explain the origins of regio- and stereoselectivity. researchgate.netresearchgate.net Such studies can help rationalize why a particular catalyst is effective or predict which new catalysts might be successful, thereby guiding experimental design and accelerating the discovery of new transformations. researchgate.net
Q & A
Q. Methodological Approach
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare with literature values from PubChem or NIST .
- Thermal Analysis : Perform DSC to determine melting point range. Contradictions may arise from polymorphic forms or residual solvents .
- Spectroscopic Validation : Cross-reference NMR (δ ~ -110 ppm for aromatic F) and NMR (nitrile C ~ 115 ppm) with databases .
What strategies enhance regioselectivity during nitration in the presence of fluorine and iodine?
Q. Advanced Mechanistic Analysis
- Directing Group Hierarchy : Nitro groups dominate as meta-directors, but fluorine (ortho/para) and iodine (weak para) may compete. Use DFT calculations to predict transition states .
- Protecting Groups : Temporarily block iodine with a trimethylsilyl group to reduce its directing influence during nitration .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize nitronium ion, improving para-selectivity .
How does the iodine substituent influence cross-coupling reactions for derivatization?
Application in Organic Synthesis
The iodine atom enables:
- Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl structures .
- Ullmann Coupling : Form C–N bonds with amines (CuI, 1,10-phenanthroline) .
Challenge : Electron-withdrawing groups (nitro, nitrile) may reduce catalytic activity. Optimize ligand choice (e.g., XPhos) and temperature (80–120°C) .
What stability concerns arise during storage or handling of this compound?
Q. Stability Protocol
- Thermal Degradation : Monitor via TGA; nitro groups may decompose above 150°C. Store at –20°C in amber vials .
- Light Sensitivity : Iodine may catalyze photodegradation. Use argon-filled containers for long-term storage .
- Moisture : Nitrile hydrolysis to amide/acid is minimized with molecular sieves .
How can researchers reconcile contradictory yields in halogen exchange reactions?
Data Contradiction Analysis
Reported discrepancies in iodination yields (e.g., 40% vs. 70%) may stem from:
- Catalyst Choice : KI vs. ICl alters electrophilicity .
- Solvent Polarity : DMF enhances iodine solubility but may promote side reactions vs. acetic acid .
- Temperature : Higher temps (50°C) accelerate kinetics but reduce selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
